molecular formula C16H24N2 B1344369 9-Benzyl-1,9-diazaspiro[5.5]undecane CAS No. 1100748-66-0

9-Benzyl-1,9-diazaspiro[5.5]undecane

Cat. No. B1344369
M. Wt: 244.37 g/mol
InChI Key: KPTIPFMUKHVJGL-UHFFFAOYSA-N
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Description

9-Benzyl-1,9-diazaspiro[5.5]undecane is a chemical compound with the molecular formula C16H24N2 . It has a molecular weight of 244.38 . The compound is typically in a liquid or solid physical form .


Molecular Structure Analysis

The InChI code for 9-Benzyl-1,9-diazaspiro[5.5]undecane is 1S/C16H24N2/c1-2-6-15(7-3-1)14-18-12-9-16(10-13-18)8-4-5-11-17-16/h1-3,6-7,17H,4-5,8-14H2 . This code provides a unique representation of the compound’s molecular structure.

It is typically in a liquid or solid physical form . The compound has a molecular weight of 244.38 .

Scientific Research Applications

Privileged Heterocycles and Synthesis

Bioactivity and Synthesis : 1,9-Diazaspiro[5.5]undecanes have been discussed for their significant biological activity and synthesis methodologies. These compounds exhibit potential for treating obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders due to their unique structural features. The synthesis of these compounds, including those fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, has been explored in depth (Blanco‐Ania, Heus, & Rutjes, 2017).

Microwave-Assisted Solid-Phase Synthesis : The microwave-assisted solid-phase synthesis of 3,9-diazaspiro[5.5]undecanes and 2,9-diazaspiro[5.5]undecanes has been reported, leveraging the direct annulation of primary amines with resin-bound bismesylates. This approach underscores the importance of α-methyl benzyl carbamate resin linker for the cleavage of heterocycles under mildly acidic conditions without contaminating linker-derived N-alkylated byproducts (Macleod et al., 2006).

Chemical Synthesis and Applications

Novel Natural Product Inspired Scaffolds : Inspired by bioactive natural products, novel spiro scaffolds, including the 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane ring systems, have been synthesized. These scaffolds serve as building blocks for drug discovery, highlighting the versatility of spirocyclic compounds in medicinal chemistry (Jenkins et al., 2009).

Synthesis of Diazaspiro Compounds and Photophysical Studies : Diazaspiro[5.5]undecane derivatives have been synthesized, offering insights into their photophysical behavior, solvatochromic analysis, and electronic spectral properties. These studies demonstrate the compounds' potential applications in materials science and photophysical research (Aggarwal & Khurana, 2015).

CCR8 Antagonists for Respiratory Diseases : Derivatives of 3,9-diazaspiro[5.5]undecane have been identified as CCR8 antagonists, showing promise for treating chemokine-mediated diseases, especially respiratory conditions such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Safety And Hazards

The safety information for 9-Benzyl-1,9-diazaspiro[5.5]undecane indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

9-benzyl-1,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-2-6-15(7-3-1)14-18-12-9-16(10-13-18)8-4-5-11-17-16/h1-3,6-7,17H,4-5,8-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTIPFMUKHVJGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649124
Record name 9-Benzyl-1,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Benzyl-1,9-diazaspiro[5.5]undecane

CAS RN

1100748-66-0
Record name 9-Benzyl-1,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-benzyl-1,9-diazaspiro[5.5]undecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ID Jenkins, F Lacrampe, J Ripper… - The Journal of …, 2009 - ACS Publications
Inspired by the novel spiro structures of a number of bioactive natural products such as the histrionicotoxins, a series of novel spiro scaffolds have been designed and robust syntheses …
Number of citations: 49 pubs.acs.org

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